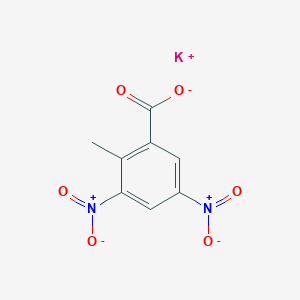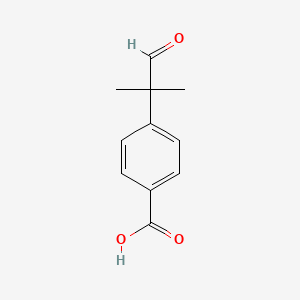![molecular formula C25H21NO4 B2502367 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid CAS No. 2138226-21-6](/img/structure/B2502367.png)
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid" is a derivative of tetrahydroisoquinoline, which is a scaffold found in a variety of bioactive molecules. Tetrahydroisoquinoline derivatives have been synthesized and studied for their potential effects on biological systems, including their behavior-modifying properties in mice . These compounds, including the 7-hydroxy and 7-hydroxy-6-methoxy derivatives, have been found as endogenous compounds in the rat brain, suggesting a physiological role .
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives can be achieved through various methods. One approach is the Pictet-Spengler reaction, which has been used to synthesize 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a conformationally constrained tyrosine analogue . Another method involves the cyclocondensation of mono(triphenyl)phosphonium salt with N-alkoxycarbonyloxamates, followed by cyclopropanation, to yield 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives . Additionally, a domino reaction of N-indanyl(methoxy)amines has been developed for the synthesis of 2-substituted tetrahydroquinolines, demonstrating the versatility of synthetic approaches for these compounds .
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a bicyclic amino acid framework, which can exhibit rotational isomerism. Detailed 2D DQF-COSY and 2D NOESY NMR analyses have been performed to study this isomerism in the synthesized compounds . The structural features of these molecules are crucial for their biological activity and interaction with biological targets.
Chemical Reactions Analysis
Tetrahydroisoquinoline derivatives can participate in various chemical reactions. For instance, the 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride derivative has been used as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography (HPLC). This reagent reacts with alcohols to produce fluorescent esters, which can be separated and detected with high sensitivity . Such reactions highlight the chemical reactivity and potential applications of tetrahydroisoquinoline derivatives in analytical chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroisoquinoline derivatives, such as solubility, fluorescence, and reactivity, are influenced by their molecular structure. The presence of substituents like the 9H-fluoren-9-yl methoxy group can affect these properties, potentially enhancing the compound's utility in analytical applications, such as HPLC . The constrained structure of these derivatives also affects their conformational stability and, consequently, their biological activity .
Applications De Recherche Scientifique
Oxygenated Polycyclic Aromatic Hydrocarbons in Food
Research indicates that oxygenated polycyclic aromatic hydrocarbons (OPAHs), which are related to polycyclic aromatic hydrocarbons functionalized with at least one carbonyl group, exhibit significant toxicity. These compounds have been studied for their occurrence and potential sources in food, guiding the evaluation and reduction of OPAH-related health risks (Xin Ma & Shimin Wu, 2022).
Carboxylic Acid Bioisosteres in Medicinal Chemistry
Carboxylic acids, featuring prominently in the pharmacophores of numerous drugs, have had their bioisosteres extensively studied for improved pharmacological profiles. This research is vital for overcoming challenges in drug design, particularly in enhancing metabolic stability and passive diffusion across biological membranes (C. Horgan & Timothy P. O’ Sullivan, 2021).
Biomass-Derived Levulinic Acid for Drug Synthesis
Levulinic acid (LEV), produced entirely from biomass, exhibits flexibility and diversity in drug synthesis due to its carbonyl and carboxyl functional groups. LEV and its derivatives are pivotal in synthesizing various chemicals, showcasing a reduction in drug synthesis costs and promoting cleaner reactions. This aspect underlines the untapped potential of LEV in the field of medicine, including cancer treatment and medical materials (Mingyue Zhang et al., 2021).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinolines (THIQs) are recognized for their neuroprotective effects and anticancer properties. The development of THIQ derivatives for various therapeutic activities, including cancer and central nervous system disorders, highlights the significance of this scaffold in drug discovery (I. Singh & P. Shah, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)17-9-10-18-14-26(12-11-16(18)13-17)25(29)30-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-10,13,23H,11-12,14-15H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBOCURKBAZTRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | |
CAS RN |
2138226-21-6 |
Source


|
| Record name | 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2502288.png)

![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2502292.png)




![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2502301.png)


![N-phenyl-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2502305.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2502306.png)
